ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
Overview
Description
The compound belongs to the class of pyrimidine derivatives, which are notable for their wide range of applications in medicinal chemistry and materials science due to their unique chemical properties and biological activities. Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene, has found significant use in various domains due to its synthetic versatility and role as a core structure in nucleic acids.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, offering a convenient approach to a wide variety of functionalized heterocycles. A related synthesis process for thieno[2,3-d]pyrimidines involves the condensation of chloro-substituted pyrimidine carbonitriles with mercaptoacetate in the presence of sodium carbonate, followed by various functional group transformations (Santilli, Kim, & Wanser, 1971).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including fluorophenyl groups, typically exhibits significant planarity, contributing to their ability to engage in π-π stacking and hydrogen bonding interactions. These structural features are crucial for their biological activity and material properties. For instance, compounds with fluorophenyl substituents often display nearly planar structures stabilized by various intermolecular interactions (Suresh et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of electron-withdrawing or electron-donating groups, such as a fluorophenyl moiety, significantly influences their reactivity and the types of reactions they can participate in.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystallinity, are affected by their molecular structure. Substituents like fluorophenyl groups can enhance the compound's ability to form stable crystals through intermolecular interactions, as seen in the crystal structure analyses of related compounds (Liu et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLPAABYLAMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.